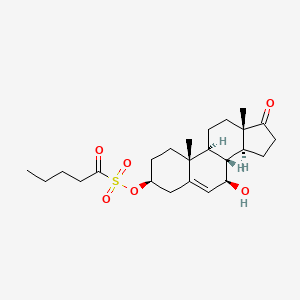
butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoroacetyl group and a butan-2-yl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the acidic by-products. The resulting intermediate is then esterified with butan-2-ol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the trifluoroacetyl group to a different functional group.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The piperidine ring provides structural stability and can interact with various biological receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but lacks the butan-2-yl ester.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another trifluoroacetyl-containing compound with different structural features.
Uniqueness
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is unique due to the combination of the trifluoroacetyl group and the butan-2-yl ester, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H18F3NO3 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C12H18F3NO3/c1-3-8(2)19-10(17)9-6-4-5-7-16(9)11(18)12(13,14)15/h8-9H,3-7H2,1-2H3 |
Clé InChI |
WPEYTXDPQFFBSD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C1CCCCN1C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)

![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
